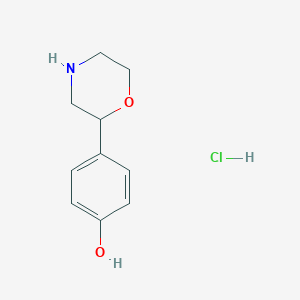
Phenol,4-(2-morpholinyl)-,HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-(2-morpholinyl)-, hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68. It is a derivative of phenol, where the phenol group is substituted with a morpholine ring at the 4-position, and it is present as a hydrochloride salt .
Méthodes De Préparation
The synthesis of Phenol, 4-(2-morpholinyl)-, hydrochloride typically involves the reaction of 4-chlorophenol with morpholine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Analyse Des Réactions Chimiques
Phenol, 4-(2-morpholinyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free base.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Phenol, 4-(2-morpholinyl)-, hydrochloride has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phenol, 4-(2-morpholinyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with various enzymes and receptors, while the morpholine ring can enhance its solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Phenol, 4-(2-morpholinyl)-, hydrochloride can be compared with other similar compounds, such as:
Phenol, 4-(2-piperidinyl)-, hydrochloride: Similar structure but with a piperidine ring instead of a morpholine ring.
Phenol, 4-(2-pyrrolidinyl)-, hydrochloride: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Phenol, 4-(2-piperazinyl)-, hydrochloride: Similar structure but with a piperazine ring instead of a morpholine ring.
The uniqueness of Phenol, 4-(2-morpholinyl)-, hydrochloride lies in the presence of the morpholine ring, which imparts specific chemical and biological properties that differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C10H14ClNO2 |
|---|---|
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
4-morpholin-2-ylphenol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c12-9-3-1-8(2-4-9)10-7-11-5-6-13-10;/h1-4,10-12H,5-7H2;1H |
Clé InChI |
HVZPXSUOCOCEOQ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1)C2=CC=C(C=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


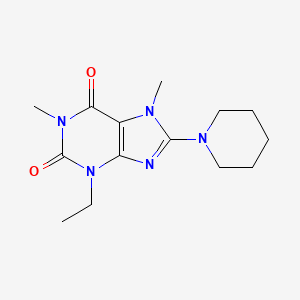
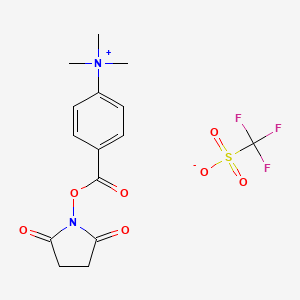

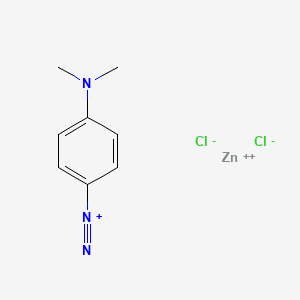
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14010938.png)
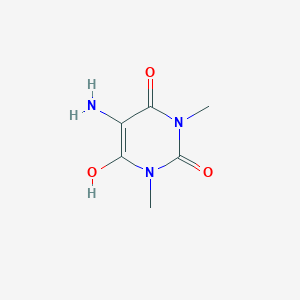
![(2-Phenylimidazo[1,2-a]pyridin-6-yl)-piperidin-1-ylmethanone](/img/structure/B14010941.png)
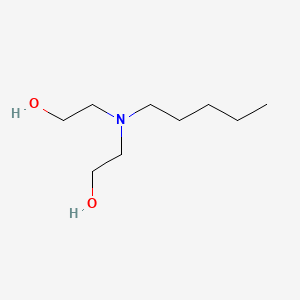
![3-Phenyl-2-[2-(phenylmethoxycarbonylamino)pentanoylamino]propanoic acid](/img/structure/B14010957.png)


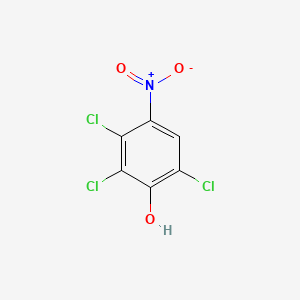
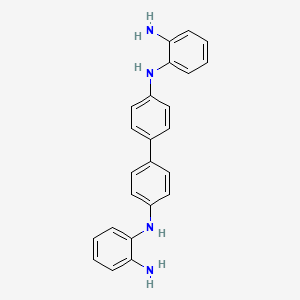
![Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate](/img/structure/B14010994.png)
